molecular formula C23H20FN3O2 B11631631 N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide

N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide

Cat. No.: B11631631
M. Wt: 389.4 g/mol
InChI Key: VBBVHGKJOPKBIR-STZFKDTASA-N
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Description

N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a pyridinylmethylamino group, and a methylbenzamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

    Coupling with Pyridinylmethylamine: The intermediate is then coupled with pyridinylmethylamine under controlled conditions to form the desired amine derivative.

    Amidation Reaction: The final step involves an amidation reaction with 4-methylbenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in cellular studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-((Z)-2-(4-chlorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide
  • N-((Z)-2-(4-bromophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide

Uniqueness

N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C23H20FN3O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H20FN3O2/c1-16-2-6-19(7-3-16)22(28)27-21(14-17-4-8-20(24)9-5-17)23(29)26-15-18-10-12-25-13-11-18/h2-14H,15H2,1H3,(H,26,29)(H,27,28)/b21-14-

InChI Key

VBBVHGKJOPKBIR-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)F)/C(=O)NCC3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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